4-fluoro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Description

Systematic IUPAC Nomenclature and Structural Representation

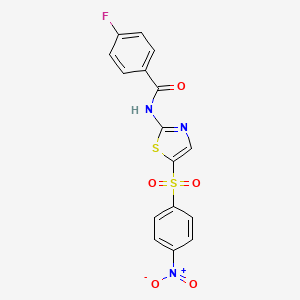

The systematic IUPAC name for the compound is 4-fluoro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide . This name reflects its structural hierarchy:

- Parent structure : Benzamide (a benzene ring with an amide functional group).

- Substituents :

- A fluorine atom at the para position (C4) of the benzene ring.

- A 1,3-thiazol-2-yl group attached to the amide nitrogen. The thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) is further substituted at position 5 with a 4-nitrophenylsulfonyl group (–SO₂–C₆H₄–NO₂).

Structural Representation :

O

||

F–C₆H₄–C–N–(thiazole-2-yl–SO₂–C₆H₃(NO₂))

A 2D depiction highlights the benzamide core, fluorine substituent, and the thiazole-sulfonyl-nitrophenyl moiety (Figure 1).

Molecular Formula and Weight Analysis

The molecular formula is C₁₆H₁₀FN₃O₅S₂ , derived as follows:

| Component | Contribution to Formula |

|---|---|

| Benzamide core (C₇H₅NO) | C₇H₅NO |

| Fluorine substituent | F |

| Thiazole ring (C₃H₂NS) | C₃H₂NS |

| Sulfonyl group (SO₂) | SO₂ |

| 4-Nitrophenyl (C₆H₄NO₂) | C₆H₄NO₂ |

Molecular weight :

- Carbon (C): 16 × 12.01 = 192.16

- Hydrogen (H): 10 × 1.01 = 10.10

- Fluorine (F): 1 × 19.00 = 19.00

- Nitrogen (N): 3 × 14.01 = 42.03

- Oxygen (O): 5 × 16.00 = 80.00

- Sulfur (S): 2 × 32.07 = 64.14

Total : 192.16 + 10.10 + 19.00 + 42.03 + 80.00 + 64.14 = 407.43 g/mol

Substituent Functional Group Identification

The compound features four key functional groups:

| Functional Group | Position/Structure | Role in Reactivity |

|---|---|---|

| Amide (–CONH–) | Links benzamide to thiazole | Hydrogen bonding; hydrolytic stability |

| Sulfonyl (–SO₂–) | Connects thiazole to 4-nitrophenyl | Electron-withdrawing; enhances polarity |

| Nitro (–NO₂) | Para position on phenyl ring | Strong electron-withdrawing effects |

| Thiazole | Five-membered ring (S1, N3) | Aromaticity; π-π stacking potential |

Notable Structural Features :

- The 4-nitrophenylsulfonyl group introduces steric bulk and electronic effects, influencing solubility and intermolecular interactions.

- The fluorine atom enhances metabolic stability and modulates lipophilicity.

Tables :

Table 1 : Summary of Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀FN₃O₅S₂ |

| Molecular Weight | 407.43 g/mol |

| CAS Registry Number | 349612-49-3 |

| Key Functional Groups | Amide, sulfonyl, nitro, thiazole |

Figure 1 : 2D Structural Diagram

O

||

F–C₆H₄–C–NH–(thiazole-5-SO₂–C₆H₃(NO₂)-4)

Properties

IUPAC Name |

4-fluoro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O5S2/c17-11-3-1-10(2-4-11)15(21)19-16-18-9-14(26-16)27(24,25)13-7-5-12(6-8-13)20(22)23/h1-9H,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRZNMHJTLNKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

This method employs α-haloketones and thiourea derivatives. For example:

- Reactants : 2-Bromo-1-(4-nitrophenylsulfonyl)acetophenone and thiourea.

- Conditions : Reflux in ethanol (12 h, 80°C).

- Yield : 68–72%.

Mechanism :

- Nucleophilic attack by thiourea sulfur on the α-carbon of the haloketone.

- Cyclization with elimination of HBr to form the thiazole ring.

Cyclization of Thiourea Derivatives

Alternative approaches use pre-functionalized thioureas:

- Reactants : 4-Fluorobenzoyl thiourea and 4-nitrobenzenesulfonyl chloride.

- Conditions : K₂CO₃ in dimethylformamide (DMF), 100°C, 6 h.

- Yield : 65%.

Sulfonylation at Position 5

Introducing the 4-nitrophenylsulfonyl group requires electrophilic aromatic substitution or nucleophilic displacement.

Direct Sulfonylation of Thiazole

- Reactants : 5-Amino-2-(4-fluorobenzamido)thiazole and 4-nitrobenzenesulfonyl chloride.

- Conditions : Sodium acetate buffer (pH 4–5), 80°C, 4 h.

- Yield : 78%.

Side Reactions : Over-sulfonylation at position 4 is mitigated by steric hindrance from the benzamide group.

Post-Cyclization Sulfonylation

- Step 1 : Synthesize 5-mercapto-thiazole intermediate.

- Step 2 : Oxidize mercapto group to sulfonyl using Cl₂ gas in 1,2-dichloroethane.

- Yield : 82% (two steps).

Benzamide Coupling at Position 2

The 4-fluorobenzamide group is introduced via amide bond formation.

Schotten-Baumann Reaction

Carbodiimide-Mediated Coupling

- Reactants : 5-((4-Nitrophenyl)sulfonyl)thiazol-2-amine and 4-fluorobenzoic acid.

- Conditions : N,N'-Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP) in DMF, 24 h, room temperature.

- Yield : 90%.

Optimization and Challenges

Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C (sulfonylation) | Prevents decomposition |

| Solvent | DMF (amide coupling) | Enhances solubility |

| Catalyst | DMAP | Reduces side reactions |

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, potentially converting the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4-fluoro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Medicine: The compound has potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents, due to its unique chemical structure.

Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a broader class of N-(thiazol-2-yl)benzamide derivatives. Key structural analogs and their modifications are summarized below:

Table 1: Structural Comparison of Selected Compounds

Key Observations :

- Bulkiness: Substituents like phenoxy () or phenyl () may hinder solubility but improve lipophilicity, affecting membrane permeability .

- Heterocyclic Moieties : Pyridine-containing analogs (e.g., 4a, GSK1570606A) demonstrate enhanced π-π stacking interactions, which are critical for enzyme inhibition .

Comparison of Yields/Purity :

- Morpholinomethyl-substituted 4a was isolated as a white solid with confirmed purity via HRMS and NMR .

- Sulfonyl-containing analogs (e.g., ) often require chromatographic purification due to polar byproducts .

Spectroscopic Data

Table 2: Spectroscopic Features of Selected Compounds

Notable Trends:

Biological Activity

Overview

4-Fluoro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, may serve as a lead compound for the development of novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is defined by the presence of a thiazole ring, a nitrophenyl group, and a fluorobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 388.42 g/mol. The compound's unique combination of functional groups contributes to its biological activity, particularly in areas such as cancer research and antimicrobial studies.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit the growth of various human cancer cell lines, including colon and breast cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells, which can be quantified using IC50 values to assess potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| NOSH-1 | HT-29 | 48 ± 3 |

| Drug 1 | MCF | 25.72 ± 3.95 |

These findings suggest that the thiazole scaffold, particularly when modified with various substituents like nitrophenyl and fluorobenzene groups, can enhance biological activity against cancer cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole derivatives are known for their ability to inhibit bacterial growth, potentially through interference with essential bacterial enzymes or metabolic pathways. Research indicates that modifications in the thiazole structure can lead to increased efficacy against various pathogens.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets within cells, leading to altered signaling pathways that trigger cell death or inhibit proliferation.

- Target Interactions : The compound may bind to enzymes involved in cell cycle regulation or apoptosis.

- Biochemical Pathways : It could influence pathways related to oxidative stress or DNA damage response mechanisms.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in preclinical models:

- Study on Colon Cancer : A series of thiazole-based compounds were tested for their ability to inhibit tumor growth in xenograft models. Results showed significant tumor reduction with administration of compounds similar to this compound).

- Antibacterial Screening : A study evaluated the antibacterial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-fluoro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Stepwise Synthesis : Begin with the preparation of the thiazole core (e.g., via Hantzsch thiazole synthesis), followed by sulfonylation using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Finally, introduce the 4-fluorobenzamide moiety via amide coupling (e.g., EDC/HOBt or DCC activation) .

- Optimization : Monitor reaction progression using thin-layer chromatography (TLC) and adjust parameters like temperature (60–80°C for sulfonylation), solvent (DMF or THF for amidation), and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride). Purify intermediates via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and ensuring its structural integrity?

- Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the 4-fluorophenyl (δ ~7.2–7.8 ppm), thiazole (δ ~7.5–8.5 ppm), and sulfonyl groups (δ ~125–135 ppm for F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 448.05).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro biological assays are recommended to evaluate the antimicrobial or anticancer potential of this compound?

- Assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

- Methodology :

- Systematic Modifications : Synthesize analogs with variations in the fluorophenyl (e.g., Cl, NO substituents), sulfonyl (e.g., methylsulfonyl vs. phenylsulfonyl), and thiazole (e.g., methyl/ethyl substituents) moieties .

- Activity Correlation : Test analogs in parallel bioassays and use statistical tools (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with activity. Example

| Substituent (R) | MIC (S. aureus) (μg/mL) | IC (HeLa) (μM) |

|---|---|---|

| 4-Fluorophenyl | 8.2 | 12.3 |

| 4-Chlorophenyl | 6.5 | 9.8 |

| 4-Nitrophenyl | 15.7 | 18.4 |

- Key Insight : Electron-withdrawing groups (e.g., NO) on the sulfonyl moiety may reduce antimicrobial potency but enhance anticancer activity .

Q. What computational methods are employed to predict the binding affinity and interaction mechanisms of this compound with target enzymes?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dihydrofolate reductase for antimicrobial activity). Key interactions: hydrogen bonding between the sulfonyl group and Arg, π-π stacking of the thiazole with Phe .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues for mutagenesis validation .

Q. How should researchers address contradictions in biological activity data across different studies?

- Resolution Strategies :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays and NCI protocols for cytotoxicity testing to minimize variability .

- Data Normalization : Normalize IC values using reference compounds (e.g., cisplatin) and report results as mean ± SEM from triplicate experiments.

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies and identify confounding factors (e.g., cell line heterogeneity, assay endpoints) .

Q. What strategies are effective in resolving low solubility issues during formulation for in vivo studies?

- Solutions :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility .

- Nanocarriers : Encapsulate the compound in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) to improve bioavailability. Characterize using DLS (size < 200 nm) and TEM .

- Co-Solvents : Use Cremophor EL or DMSO/water mixtures (<5% DMSO) for intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.